S-1,3-benzothiazol-2-yl diethylcarbamothioate

Description

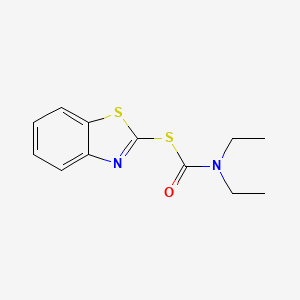

S-1,3-Benzothiazol-2-yl diethylcarbamothioate is a sulfur-containing heterocyclic compound featuring a benzothiazole core linked to a diethylcarbamothioate group.

Properties

CAS No. |

61670-49-3 |

|---|---|

Molecular Formula |

C12H14N2OS2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

S-(1,3-benzothiazol-2-yl) N,N-diethylcarbamothioate |

InChI |

InChI=1S/C12H14N2OS2/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3 |

InChI Key |

KLVODDRHDHNROP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)SC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-benzothiazol-2-yl diethylcarbamothioate can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

S-1,3-benzothiazol-2-yl diethylcarbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced benzothiazole derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

S-1,3-benzothiazol-2-yl diethylcarbamothioate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of S-1,3-benzothiazol-2-yl diethylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

(a) Benzothiazole vs. Benzoxazole Derivatives

- S-1,3-Benzothiazol-2-yl Derivatives: The sulfur atom in the thiazole ring enhances electron delocalization and polarizability compared to benzoxazole analogs. For example, S-1,3-benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)-ethanethioate exhibits a planar benzothiazole system with a dihedral angle of 1.2° between the benzothiazole and thiazole rings, stabilizing intermolecular N–H⋯N and C–H⋯O hydrogen bonds .

- Benzoxazole Analogs (e.g., BD-1) : The oxygen atom in benzoxazole reduces electron density, altering reactivity. BD-1 (a benzoxazole-based sulfonamide) is synthesized via refluxing with pyridine catalysis, a method distinct from thiazole derivatives, reflecting differences in nucleophilicity and stability .

(b) Substituent Effects

- Diethylcarbamothioate Group : The diethylcarbamothioate moiety in the target compound likely enhances lipophilicity and membrane permeability compared to compounds like bentaluron (1-(1,3-benzothiazol-2-yl)-3-isopropylurea), which contains a urea group. This structural variation influences bioavailability and target specificity .

- Methoxyimino Groups: Derivatives such as the cephalosporin acylating agent () feature a methoxyimino group, which confers resistance to β-lactamase enzymes—a property absent in the diethylcarbamothioate variant .

Physicochemical and Crystallographic Properties

Biological Activity

S-1,3-benzothiazol-2-yl diethylcarbamothioate is a compound with significant biological activity, primarily derived from its unique structural features. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Molecular Formula: C12H14N2OS2

Molecular Weight: 266.4 g/mol

CAS Number: 61670-49-3

IUPAC Name: S-(1,3-benzothiazol-2-yl) N,N-diethylcarbamothioate

The compound consists of a benzothiazole ring fused to a diethylcarbamothioate group, contributing to its diverse biological activities.

This compound exhibits its biological effects primarily through enzyme inhibition and interaction with biological macromolecules. The compound is known to inhibit specific enzymes by binding to their active sites, which may lead to therapeutic effects such as:

- Antimicrobial Activity: Inhibiting bacterial growth.

- Antifungal Activity: Effectively targeting fungal pathogens.

- Anticancer Activity: Inducing apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Antifungal Activity

The compound has shown efficacy against several fungal species. Its antifungal mechanism is believed to involve the inhibition of key enzymes involved in fungal cell membrane synthesis.

Anticancer Potential

Studies have suggested that this compound can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest: The compound can halt the progression of the cell cycle in cancer cells.

- Reactive Oxygen Species (ROS) Generation: It may increase ROS levels, leading to oxidative stress and subsequent cell death.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the growth of different cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | ROS generation |

In Vivo Studies

In vivo experiments demonstrated the compound's potential as a therapeutic agent. For example:

- Animal Model for Cancer: Mice treated with this compound showed a significant reduction in tumor size compared to control groups.

Applications in Medicine and Agriculture

Due to its biological activities, this compound is being explored for various applications:

- Pharmaceutical Development: Potential use as an antimicrobial or anticancer drug.

- Agricultural Chemicals: Investigated for its effectiveness as a pesticide due to its antifungal properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.